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Compound of Interest

Compound Name:
N-Boc-4-(3,5-

Dichlorophenyl)piperidine

CAS No.: 959246-49-2

Cat. No.: B1630305

Get Quote

Executive Summary
This technical guide analyzes the utility of N-Boc-4-(3,5-Dichlorophenyl)piperidine (CAS:

959246-49-2) as a high-value intermediate in drug discovery. While the N-Boc group serves as

a temporary protecting moiety, the core pharmacophore—4-(3,5-dichlorophenyl)piperidine—

represents a privileged structure in medicinal chemistry.

This scaffold is distinct due to the specific 3,5-dichloro substitution pattern on the phenyl ring.

Unlike the common 3,4-dichloro or unsubstituted phenyl analogs, the 3,5-dichloro motif offers a

unique combination of metabolic stability (blocking reactive sites) and optimized hydrophobic

filling. This guide details its application in targeting Neurokinin-1 (NK1) receptors, Chemokine

Receptor 5 (CCR5), and Monoamine Transporters (MATs), supported by validated synthetic

protocols.

Part 1: The Pharmacophore & Structural Logic
The transition from a generic 4-phenylpiperidine to the 3,5-dichlorophenyl analog is a

calculated decision in Lead Optimization.
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Metabolic Stability (The "Metabolic Shield")
In many phenyl-piperidine drugs, the phenyl ring is a "metabolic hot spot," susceptible to

CYP450-mediated hydroxylation at the para (4') position or ortho/meta positions.

Mechanism: The 3,5-dichloro substitution sterically and electronically deactivates the phenyl

ring.

Result: It blocks the meta positions with chlorines and sterically hinders the para position,

significantly extending the half-life (

) of the ligand compared to unsubstituted analogs.

Hydrophobic Pocket Filling
The 3,5-dichloro pattern creates a wider, more symmetric hydrophobic profile than the 3,4-

dichloro analog. This is critical for receptors with large, hydrophobic binding pockets (e.g., NK1,

GPCRs). The chlorine atoms act as lipophilic anchors, engaging in Van der Waals interactions

and halogen bonding with receptor residues.

Part 2: Primary Therapeutic Targets
Neurokinin-1 (NK1) Receptor Antagonists
The 3,5-disubstituted phenyl ring is a hallmark of high-affinity NK1 antagonists (e.g., Aprepitant

uses 3,5-bis(trifluoromethyl)).[1] The 3,5-dichloro analog acts as a bioisostere, often used to

fine-tune lipophilicity (LipE) during SAR (Structure-Activity Relationship) exploration.

Role: The piperidine nitrogen mimics the basic amine of Substance P, while the 3,5-

dichlorophenyl group occupies the hydrophobic accessory pocket of the NK1 receptor.

Application: Development of antiemetics (CINV) and antidepressants.

CCR5 Antagonists (HIV Entry Inhibitors)
Small molecule CCR5 antagonists (like Maraviroc) often feature a central tropane or piperidine

core.
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Mechanism: The 4-phenylpiperidine scaffold bridges the transmembrane domains of the

CCR5 receptor. The 3,5-dichloro substitution enhances potency by locking the conformation

and improving the hydrophobic fit within the transmembrane bundle.

Monoamine Reuptake Inhibitors (SERT/NET/DAT)
4-Phenylpiperidines are the structural backbone of "Triple Reuptake Inhibitors" (SNDRIs).

Logic: The 3,5-dichloro substitution increases the affinity for the Serotonin Transporter

(SERT) by exploiting the hydrophobic nature of the S1/S2 binding sites, differentiating the

molecule's selectivity profile against the Dopamine Transporter (DAT).

Part 3: Visualization of Target Landscape
The following diagram illustrates the divergent synthesis pathways from the N-Boc intermediate

to active drug classes.
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Figure 1: Divergent synthetic utility of the N-Boc-4-(3,5-Dichlorophenyl)piperidine scaffold.

Part 4: Experimental Protocols
Protocol A: Controlled Boc-Deprotection
Objective: Isolate the free amine hydrochloride salt for library synthesis without degrading the

chlorophenyl moiety.
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Reagents:

N-Boc-4-(3,5-Dichlorophenyl)piperidine (1.0 eq)

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Dichloromethane (DCM)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 g of N-Boc-4-(3,5-Dichlorophenyl)piperidine in 10 mL of

anhydrous DCM. Cool to 0°C under nitrogen.

Acid Addition: Add 5 mL of TFA dropwise over 10 minutes. Note: Gas evolution (isobutylene)

will occur.

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

Validation (TLC): Check TLC (50% EtOAc/Hexane). The high Rf spot (SM) should disappear,

replaced by a baseline spot (Amine salt).

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Yield: Quantitative conversion to the trifluoroacetate salt.

Protocol B: Reductive Amination (Library Generation)
Objective: Couple the core scaffold to an aldehyde diversity set (R-CHO) to generate potential

NK1/CCR5 ligands.

Reagents:

Core Scaffold Salt (from Protocol A) (1.0 eq)

Aldehyde (R-CHO) (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

DIPEA (2.0 eq)
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DCE (Dichloroethane)

Step-by-Step Methodology:

Neutralization: Suspend the amine salt in DCE. Add DIPEA to liberate the free base.

Imine Formation: Add the aldehyde (1.1 eq). Stir for 30 minutes at RT.

Reduction: Add STAB (1.5 eq) in one portion.

Quench: After 12 hours, quench with saturated NaHCO₃.

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

Purification: Flash chromatography (MeOH/DCM gradient).

Part 5: Physicochemical Data Summary
The following table summarizes the key properties of the free amine scaffold, essential for

calculating Lipophilic Efficiency (LipE).

Property Value
Significance in Drug
Design

Molecular Weight 230.13 g/mol

Low MW allows for heavy

functionalization while staying

<500 Da (Lipinski Rule).

ClogP ~3.8
Highly lipophilic; requires polar

linkers to maintain solubility.

H-Bond Donors 1 (NH)
Key handle for receptor

interaction or further coupling.

PSA (Polar Surface Area) 12.0 Å²
Excellent blood-brain barrier

(BBB) permeability potential.

pKa (Calc) ~9.5

Basic amine; will be

protonated at physiological pH

(cationic interaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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